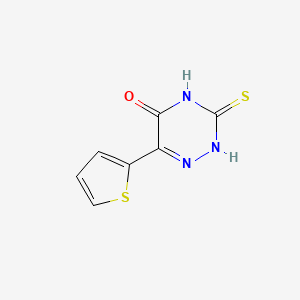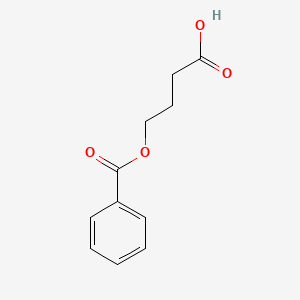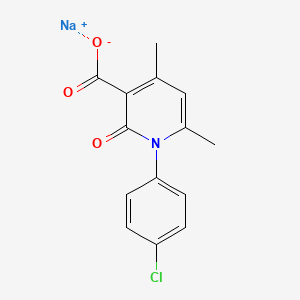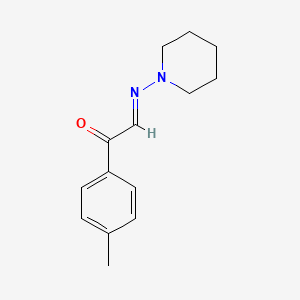
4'-Methyl-2-(piperidinoimino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methyl-alpha-(piperidinoimino)acetophenone is a chemical compound with the molecular formula C14H18N2O. It is known for its unique structure, which includes a piperidine ring and a methyl group attached to an acetophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-alpha-(piperidinoimino)acetophenone typically involves the reaction of p-tolyl-magnesium halide with acetic anhydride in the presence of suitable ethers. The reaction is carried out at temperatures ranging from -40 to +10 degrees Celsius . This method ensures the production of isomerically pure 4-methylacetophenone, which is crucial for its application in various industries.
Industrial Production Methods
Industrial production of 4’-Methyl-alpha-(piperidinoimino)acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation, is employed to isolate the desired product from any by-products .
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-alpha-(piperidinoimino)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4’-Methyl-alpha-(piperidinoimino)acetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Methyl-alpha-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to various biochemical responses .
Comparison with Similar Compounds
4’-Methyl-alpha-(piperidinoimino)acetophenone can be compared with other similar compounds, such as:
4’-Methylacetophenone: Lacks the piperidine ring, making it less versatile in biological applications.
4’-Methoxyacetophenone: Contains a methoxy group instead of a piperidine ring, leading to different chemical and biological properties.
4’-Chloroacetophenone:
The uniqueness of 4’-Methyl-alpha-(piperidinoimino)acetophenone lies in its combination of a piperidine ring and a methyl group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
25555-28-6 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(2E)-1-(4-methylphenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C14H18N2O/c1-12-5-7-13(8-6-12)14(17)11-15-16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b15-11+ |
InChI Key |
BUCGSOZNEVWNJA-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=N/N2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=NN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


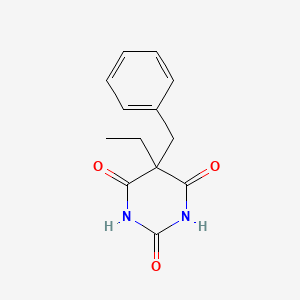
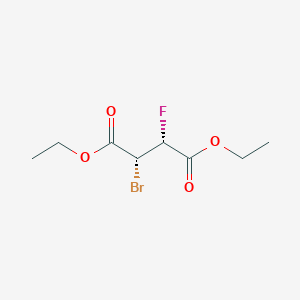
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
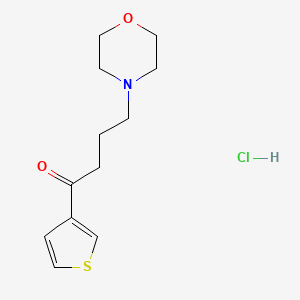

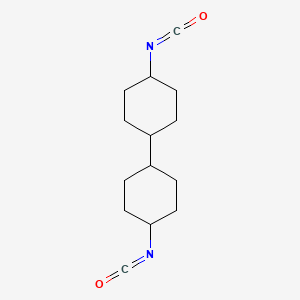
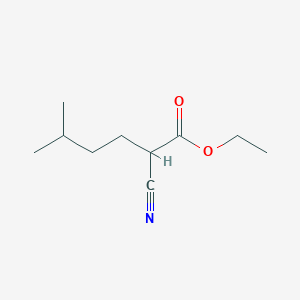
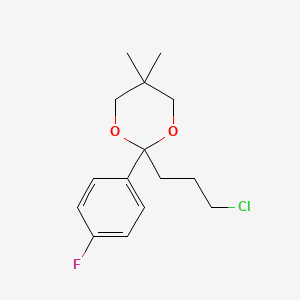
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
